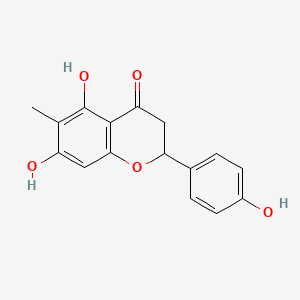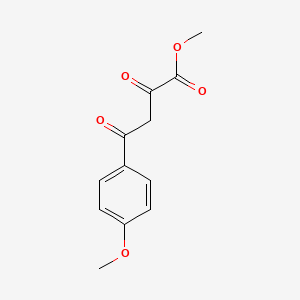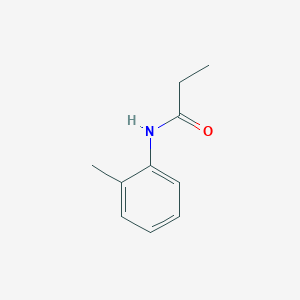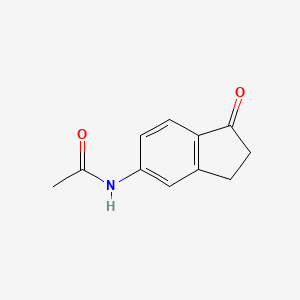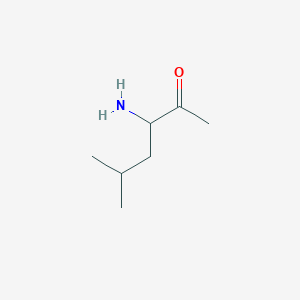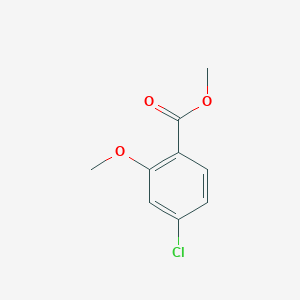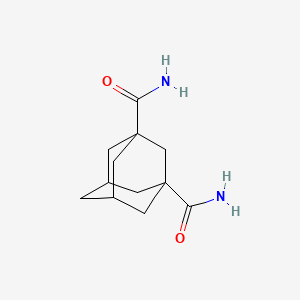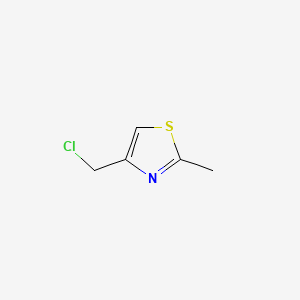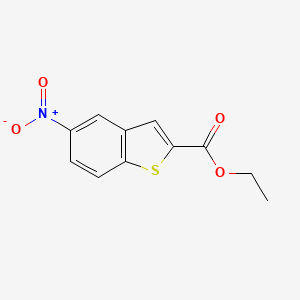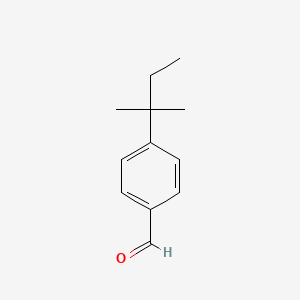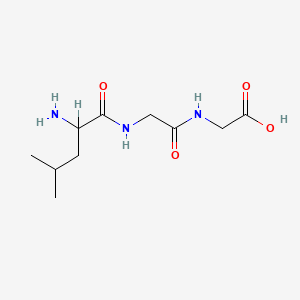
DL-Leucilglicilglicina
Descripción general
Descripción
DL-Leucylglycylglycine is a tripeptide composed of leucine, glycine, and glycine residues. It is a synthetic compound often used in biochemical research to study the effects of branched-chain di- and tripeptides on various biological processes. The compound has the molecular formula C₁₀H₁₉N₃O₄ and a molecular weight of 245.28 g/mol .
Aplicaciones Científicas De Investigación
DL-Leucylglycylglycine is widely used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: Used as a model compound to study peptide synthesis and hydrolysis reactions.
Biology: Employed in studies of protein-protein interactions and enzyme kinetics.
Medicine: Investigated for its potential role in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques
Mecanismo De Acción
Target of Action
DL-Leucylglycylglycine primarily targets cell envelope-associated proteinases (CEPs) in various biological systems . CEPs are enzymes that play a crucial role in protein metabolism, particularly in the breakdown of proteins into smaller peptides or amino acids.
Mode of Action
DL-Leucylglycylglycine interacts with its targets, the CEPs, by serving as a substrate for these enzymes . This interaction leads to the breakdown of DL-Leucylglycylglycine into smaller peptides or amino acids, a process that is essential for various biological functions, including protein synthesis and energy production.
Biochemical Pathways
The breakdown of DL-Leucylglycylglycine by CEPs affects various biochemical pathways. Specifically, it influences the pathways involved in protein metabolism. The resulting smaller peptides or amino acids can be used in other biochemical reactions, contributing to the overall metabolic activity of the cell .
Result of Action
The molecular and cellular effects of DL-Leucylglycylglycine’s action primarily involve changes in protein metabolism. By serving as a substrate for CEPs, DL-Leucylglycylglycine contributes to the breakdown of proteins into smaller peptides or amino acids. These smaller molecules can then participate in other biochemical reactions, influencing various cellular functions .
Análisis Bioquímico
Biochemical Properties
DL-Leucylglycylglycine interacts with various enzymes and proteins. It serves as a substrate for the study of the kinetics of tripeptide aminopeptidase (EC 3.4.11.4) and other peptidases such as leucylglycylglycine aminopeptidase (EC 3.4.1.3) . These interactions are crucial for understanding the role of DL-Leucylglycylglycine in biochemical reactions.
Cellular Effects
The cellular effects of DL-Leucylglycylglycine are primarily related to its role as a substrate for various peptidases. By serving as a substrate, DL-Leucylglycylglycine can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
DL-Leucylglycylglycine exerts its effects at the molecular level through its interactions with various enzymes. As a substrate for peptidases, it can influence enzyme activity, potentially leading to changes in gene expression
Metabolic Pathways
DL-Leucylglycylglycine is involved in various metabolic pathways due to its role as a substrate for peptidases
Métodos De Preparación
Synthetic Routes and Reaction Conditions: DL-Leucylglycylglycine can be synthesized using the Fischer method or the phthalyl method. In the Fischer method, the synthesis involves the stepwise addition of amino acids to form the tripeptide. The phthalyl method involves the protection of amino groups followed by coupling reactions to form the desired peptide .
Industrial Production Methods: Industrial production of DL-Leucylglycylglycine typically involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: DL-Leucylglycylglycine undergoes various chemical reactions, including hydrolysis, oxidation, and peptide bond formation.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can hydrolyze DL-Leucylglycylglycine into its constituent amino acids.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize the peptide, leading to the formation of oxidized derivatives.
Peptide Bond Formation: Coupling reagents like dicyclohexylcarbodiimide (DCC) are used to form peptide bonds between amino acids.
Major Products Formed: The major products formed from these reactions include leucine, glycine, and their respective derivatives .
Comparación Con Compuestos Similares
L-Leucylglycylglycine: A stereoisomer of DL-Leucylglycylglycine with similar properties but different biological activity.
Glycylglycyl-L-leucine: Another tripeptide with a different sequence of amino acids.
Leucylglycylglycine amide: A derivative with an amide group at the C-terminus
Uniqueness: DL-Leucylglycylglycine is unique due to its specific sequence of amino acids and its ability to serve as a substrate for multiple peptidases. This makes it a valuable tool in biochemical research for studying enzyme kinetics and protein interactions.
Propiedades
IUPAC Name |
2-[[2-[(2-amino-4-methylpentanoyl)amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O4/c1-6(2)3-7(11)10(17)13-4-8(14)12-5-9(15)16/h6-7H,3-5,11H2,1-2H3,(H,12,14)(H,13,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHGTYCRDRBSFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901036229 | |
| Record name | Leucylglycylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901036229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4337-37-5, 18625-22-4, 1187-50-4, 3146-41-6 | |
| Record name | Leucylglycylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4337-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(N-DL-Leucylglycyl)glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004337375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC523307 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523307 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC118380 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118380 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-Leucylglycylglycine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89617 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Leucylglycylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901036229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(N-DL-leucylglycyl)glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.168 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DL-Leucylglycylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of DL-Leucylglycylglycine being readily hydrolyzed by the Mayorella palestinensis preparations, unlike the D-isomer of leucylglycine?
A1: The research on the proteolytic activity of the amoeba Mayorella palestinensis reveals that its preparations readily hydrolyze DL-Leucylglycylglycine but not the D-isomer of leucylglycine []. This observation suggests that the enzyme responsible for this cleavage exhibits stereospecificity, favoring the L-isomer over the D-isomer. This finding is crucial for understanding the specific mechanisms of protein digestion within the food vacuole of these protozoa.
Q2: How does the hydrolysis of DL-Leucylglycylglycine by Streptomyces griseus peptidase compare to that of other leucyl peptides?
A2: Research on the peptidase from Streptomyces griseus ATCC 3463 indicates a specific pattern of hydrolysis for different leucyl peptides []. While DL-Leucylglycylglycine and DL-leucylglycylglycylglycine are rapidly hydrolyzed, DL-leucylglycine and L-leucine amide are cleaved at a much slower rate []. This difference in hydrolysis rates points to the enzyme's preference for longer leucyl peptide chains and provides insight into its substrate specificity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


